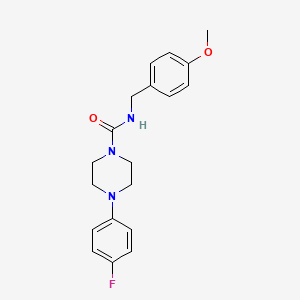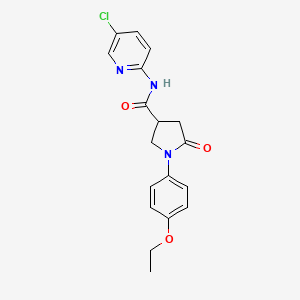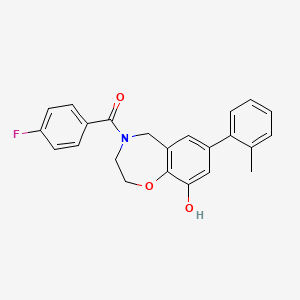![molecular formula C19H19NO3 B5318945 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide](/img/structure/B5318945.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide, also known as A-366, is a novel and selective inhibitor of histone lysine methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and metabolic disorders.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide is a selective inhibitor of histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular function. The compound has been shown to specifically inhibit the methyltransferase activity of G9a without affecting other histone methyltransferases, making it a valuable tool for studying the role of G9a in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to improve cognitive function by increasing the expression of genes involved in synaptic plasticity and reducing oxidative stress in the brain. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects by reducing the expression of pro-inflammatory cytokines and fibrotic markers in liver and lung tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide has several advantages for lab experiments. The compound is highly selective for G9a and has been shown to have minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the compound has not been extensively studied in clinical trials, and its safety and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide. One area of interest is the development of more potent and selective G9a inhibitors based on the structure of this compound. Another area of interest is the investigation of the compound's therapeutic potential in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the safety and toxicity profile of this compound and to determine its potential for clinical use.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting intermediate is then reacted with propargyl bromide to produce this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the final product have been optimized to meet the requirements of various scientific applications.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide has been extensively studied for its therapeutic potential in various diseases. The compound has been reported to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have a neuroprotective effect in models of Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in models of liver and lung diseases.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-8,10,14H,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYNKVXAOUUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C#CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5318872.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-hydroxy-1-methylpropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5318874.png)
![ethyl {5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5318881.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)





![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5318938.png)
![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)
